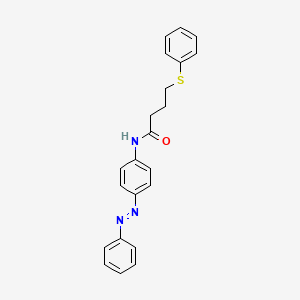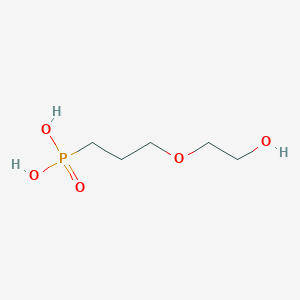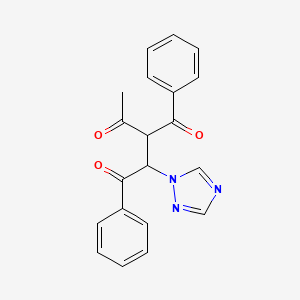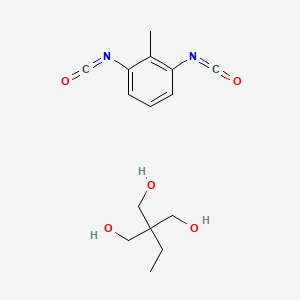
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a compound with significant industrial and research applications. The compound is known for its unique chemical structure, which includes both isocyanate and hydroxyl functional groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of polymers and other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisocyanato-2-methylbenzene typically involves the reaction of 2-methyl-1,3-phenylenediamine with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the diisocyanate product. The process requires careful handling of phosgene, a highly toxic reagent, and is typically conducted in a well-ventilated fume hood with appropriate safety measures in place .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized through the aldol condensation of formaldehyde with isobutyraldehyde, followed by hydrogenation. The reaction conditions include the use of a base catalyst and a hydrogenation catalyst, such as palladium on carbon, under elevated pressure and temperature .
Industrial Production Methods
Industrial production of 1,3-Diisocyanato-2-methylbenzene involves large-scale phosgenation of 2-methyl-1,3-phenylenediamine. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality .
For 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, industrial production typically involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize throughput. The use of advanced catalysts and process control systems ensures high efficiency and product consistency .
化学反应分析
Types of Reactions
1,3-Diisocyanato-2-methylbenzene undergoes a variety of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Polymerization: Can polymerize with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol participates in:
Esterification: Reacts with carboxylic acids to form esters.
Etherification: Reacts with alkyl halides to form ethers.
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Alcohols and Amines: For addition reactions with 1,3-Diisocyanato-2-methylbenzene.
Polyols: For polymerization reactions.
Carboxylic Acids and Alkyl Halides: For esterification and etherification reactions with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Major Products
Urethanes and Ureas: From addition reactions of 1,3-Diisocyanato-2-methylbenzene.
Polyurethanes: From polymerization reactions.
Esters and Ethers: From reactions of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol
科学研究应用
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used in various scientific research applications, including:
Polymer Chemistry: As a monomer in the synthesis of polyurethanes and other polymers.
Material Science: In the development of advanced materials with specific mechanical and thermal properties.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Biotechnology: In the development of biocompatible materials for medical devices.
作用机制
The mechanism of action of 1,3-Diisocyanato-2-methylbenzene involves the reactivity of its isocyanate groups, which can form covalent bonds with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of polyurethanes and other polymers. The hydroxyl groups in 2-ethyl-2-(hydroxymethyl)propane-1,3-diol allow it to participate in various condensation reactions, forming esters, ethers, and other derivatives .
相似化合物的比较
Similar Compounds
Toluene Diisocyanate (TDI): Similar in structure but lacks the hydroxyl functionality.
Hexamethylene Diisocyanate (HDI): Another diisocyanate used in polymer synthesis.
Trimethylolpropane (TMP): Similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but with different alkyl substituents
Uniqueness
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its dual functionality, allowing it to participate in a wider range of chemical reactions compared to compounds with only isocyanate or hydroxyl groups. This versatility makes it a valuable intermediate in the synthesis of complex molecules and advanced materials .
属性
CAS 编号 |
9017-09-8 |
|---|---|
分子式 |
C15H20N2O5 |
分子量 |
308.33 g/mol |
IUPAC 名称 |
1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C9H6N2O2.C6H14O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9/h2-4H,1H3;7-9H,2-5H2,1H3 |
InChI 键 |
MPJSOYOHMTUDMZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O |
相关CAS编号 |
9017-09-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


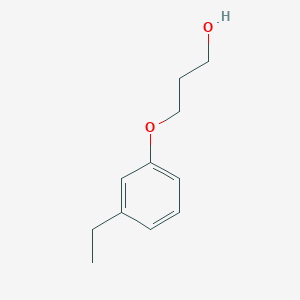
![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
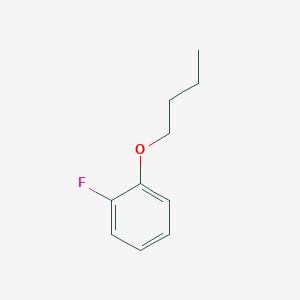
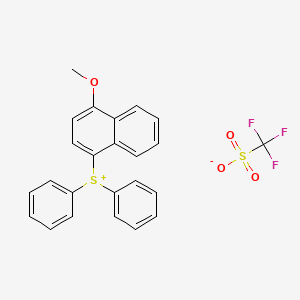
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)
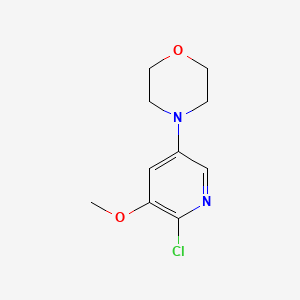
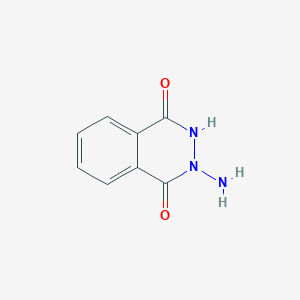
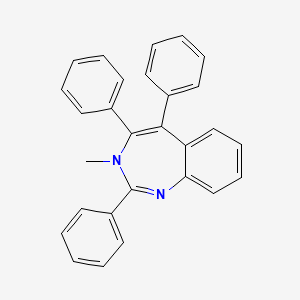
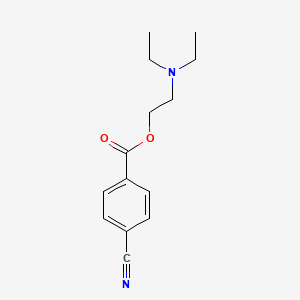
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)
